Lithiumtetra([1,1'-biphenyl]-4-yl)borate
Description
Lithiumtetra([1,1'-biphenyl]-4-yl)borate is a lithium borate salt featuring four [1,1'-biphenyl]-4-yl groups coordinated to a central boron atom. This compound belongs to the class of tetraarylborates, which are characterized by their bulky organic substituents and unique electrochemical properties. Such borates are often utilized in lithium-ion batteries as electrolyte additives or salts due to their ability to stabilize solid-electrolyte interphases (SEI) and enhance ionic conductivity .
Properties
Molecular Formula |
C48H36BLi |
|---|---|
Molecular Weight |
630.6 g/mol |
IUPAC Name |
lithium;tetrakis(4-phenylphenyl)boranuide |
InChI |
InChI=1S/C48H36B.Li/c1-5-13-37(14-6-1)41-21-29-45(30-22-41)49(46-31-23-42(24-32-46)38-15-7-2-8-16-38,47-33-25-43(26-34-47)39-17-9-3-10-18-39)48-35-27-44(28-36-48)40-19-11-4-12-20-40;/h1-36H;/q-1;+1 |
InChI Key |
WZXWHSRIHWNEJQ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[B-](C1=CC=C(C=C1)C2=CC=CC=C2)(C3=CC=C(C=C3)C4=CC=CC=C4)(C5=CC=C(C=C5)C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithiumtetra([1,1’-biphenyl]-4-yl)borate typically involves the reaction of lithium hydroxide with [1,1’-biphenyl]-4-ylboronic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The mixture is heated to a specific temperature to facilitate the reaction, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of lithiumtetra([1,1’-biphenyl]-4-yl)borate involves large-scale reactors and stringent quality control measures. The raw materials are sourced with high purity, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous testing to ensure it meets the required specifications for use in various applications .
Chemical Reactions Analysis
Types of Reactions
Lithiumtetra([1,1’-biphenyl]-4-yl)borate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: It can also undergo reduction reactions, often facilitated by reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of lithiumtetra([1,1’-biphenyl]-4-yl)borate include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of lithiumtetra([1,1’-biphenyl]-4-yl)borate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield biphenyl derivatives, while reduction reactions can produce simpler borate compounds .
Scientific Research Applications
Lithiumtetra([1,1’-biphenyl]-4-yl)borate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in polymerization processes.
Biology: The compound is studied for its potential use in biological imaging and as a probe for detecting specific biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent for certain medical conditions.
Mechanism of Action
The mechanism of action of lithiumtetra([1,1’-biphenyl]-4-yl)borate involves its interaction with various molecular targets and pathways. In high-voltage lithium batteries, the compound acts as an electrolyte, facilitating the movement of lithium ions between the anode and cathode. This process is crucial for the efficient storage and release of energy. The compound’s unique structure allows it to stabilize the electrolyte and prevent degradation, thereby enhancing the battery’s performance and lifespan .
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Borate Compounds
Lithium Difluoro(oxalato)borate (LiDFOB)
LiDFOB combines fluorine and oxalate ligands with boron, offering a balance of thermal stability and electrochemical performance. Key comparisons:
- Thermal Stability : LiDFOB decomposes at ~200°C, higher than LiPF₆ (~80°C), due to robust B–F and B–O bonds . Lithiumtetra([1,1'-biphenyl]-4-yl)borate likely exhibits superior thermal stability (>250°C) owing to aromatic biphenyl groups, which resist oxidative degradation .
- SEI Formation: LiDFOB forms LiF and LiBO₂-rich SEI layers, improving cycle life in high-voltage cathodes . The biphenyl borate may generate organic-rich SEI layers, enhancing compatibility with silicon anodes .
Lithium Tetraborate (Li₂B₄O₇)
Li₂B₄O₇ has a polymeric borate backbone with trigonal/tetrahedral boron coordination . Contrasts include:
- Solubility: Li₂B₄O₇ is moderately water-soluble (for analytical applications), whereas this compound is hydrophobic, making it suitable for non-aqueous electrolytes .
- Conductivity : Li₂B₄O₇ has low ionic conductivity (~10⁻⁶ S/cm), while aryl borates like the target compound achieve ~10⁻³ S/cm in organic solvents due to delocalized charge distribution .
Lithium Bis(oxalato)borate (LiBOB)
LiBOB is a high-stability salt but suffers from poor solubility in carbonate solvents (<0.8 M). In contrast:
- Solubility : The biphenyl groups in this compound likely enhance solubility (>1.0 M) in esters and fluorinated solvents, akin to tris(2-fluoroethyl) borate (TFEB) .
- Electrochemical Window : LiBOB operates up to 4.5 V, while the target compound’s aromatic structure may extend stability beyond 5.0 V, critical for next-gen cathodes .
Performance Metrics Table
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